molecular formula C14H22N2O2 B1444905 tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate CAS No. 1183185-25-2

tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate

Cat. No.: B1444905
CAS No.: 1183185-25-2
M. Wt: 250.34 g/mol
InChI Key: BLDKWHXLDRAEJG-UHFFFAOYSA-N
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Description

“tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate” is a chemical compound with the CAS Number: 1183185-25-2 . It has a molecular weight of 250.34 and is typically stored at 4°C . It is a powder in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl 1-[4-(aminomethyl)phenyl]ethylcarbamate" . The Inchi Code for this compound is "1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,9,15H2,1-4H3,(H,16,17)" .


Physical and Chemical Properties Analysis

This compound has a melting point of 79-80°C . It has a predicted density of 1.120±0.06 g/cm3 and a predicted boiling point of 300.1±25.0 °C . The predicted flash point is 135.3°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of tert-Butyl Carbamates : Tert-butyl carbamates, including tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate, are intermediates in synthesizing biologically active compounds. One study details the synthesis of a related compound from commercially available materials, optimizing the process to achieve a high yield (Zhao, Guo, Lan, & Xu, 2017) (Zhao et al., 2017).

  • Chemical Reactions of tert-Butyl Carbamates : Research on the directed lithiation of tert-butyl carbamates indicates their potential in generating a range of substituted products. These reactions are useful in creating various compounds, with high yields and low production of side products (Smith, El‐Hiti, & Alshammari, 2013) (Smith, El‐Hiti, & Alshammari, 2013).

  • Structural Analysis : A study on the crystal structure of a tert-butyl carbamate derivative explored the planarity and intramolecular interactions, highlighting the importance of such analyses in understanding the properties of these compounds (Sopková, Císařová, & Arnold, 1996) (Sopková, Císařová, & Arnold, 1996).

  • Synthesis of Chiral tert-Butyl Carbamates : Chiral tert-butyl carbamates are synthesized using asymmetric Mannich reactions, indicating their potential in creating specific stereochemical configurations in organic compounds (Yang, Pan, & List, 2009) (Yang, Pan, & List, 2009).

Applications in Medicinal Chemistry

  • Antimicrobial Agents : Some tert-butyl carbamate derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential in therapeutic applications (Doraswamy & Ramana, 2013) (Doraswamy & Ramana, 2013).

  • Antimitotic Agents : Chiral isomers of tert-butyl carbamates have shown activity in biological systems, suggesting their role in developing antimitotic agents (Temple & Rener, 1992) (Temple & Rener, 1992).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and may cause respiratory irritation . It can cause severe skin burns and eye damage . Safety measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

tert-butyl N-[1-[4-(aminomethyl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,9,15H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDKWHXLDRAEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183185-25-2
Record name tert-butyl (1-(4-(aminomethyl)phenyl)ethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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